molecular formula C23H19Cl2NO2 B2754027 (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-14-0

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide

Cat. No.: B2754027
CAS No.: 477871-14-0
M. Wt: 412.31
InChI Key: BUXIXAUMOIAHNP-FMIVXFBMSA-N
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Description

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide is a synthetic organic compound characterized by its complex structure, which includes chlorobenzyl and phenyl groups connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Propenamide Backbone: This step involves the reaction of 3-chlorobenzylamine with an appropriate acrylate derivative under basic conditions to form the propenamide backbone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where 4-hydroxybenzyl chloride reacts with the propenamide intermediate.

    Final Assembly: The final step involves the coupling of the chlorobenzyl and phenyl groups through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic positions using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the propenamide double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers might study its effects on various biological pathways to identify potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-chlorobenzyl)-3-phenyl-2-propenamide: Lacks the ether linkage present in the target compound.

    (E)-N-(4-chlorobenzyl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenamide: Similar structure but with different substitution patterns on the benzyl groups.

Uniqueness

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and phenyl groups connected through an ether linkage. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c24-20-5-1-3-18(13-20)15-26-23(27)12-9-17-7-10-22(11-8-17)28-16-19-4-2-6-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIXAUMOIAHNP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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